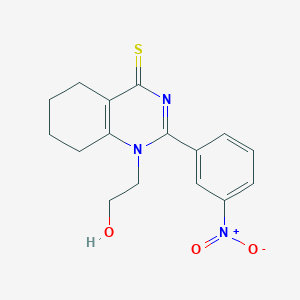

1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Description

Properties

IUPAC Name |

1-(2-hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-9-8-18-14-7-2-1-6-13(14)16(23)17-15(18)11-4-3-5-12(10-11)19(21)22/h3-5,10,20H,1-2,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNNBFPLGKDLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2CCO)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxyethyl Group: This step involves the alkylation of the tetrahydroquinazoline core with an appropriate hydroxyethylating agent.

Nitration of the Phenyl Ring: The phenyl ring is nitrated using a nitrating agent such as nitric acid or a nitrating mixture.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl and nitrophenyl groups can form hydrogen bonds and π-π interactions with target molecules, while the thione group can participate in redox reactions. These interactions can modulate the activity of the target molecules and pathways involved, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione can be compared with other similar compounds, such as:

1-(2-Hydroxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione: Lacks the nitro group, which affects its reactivity and biological activity.

1-(2-Hydroxyethyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione: Has the nitro group in a different position, which can influence its chemical properties and interactions.

1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-one:

The uniqueness of 1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and a molecular weight of approximately 316.36 g/mol. Its structural features include a tetrahydroquinazoline core modified with a hydroxyethyl group and a nitrophenyl moiety, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the nitrophenyl group is believed to enhance the free radical scavenging ability of the molecule. In vitro studies have shown that derivatives of tetrahydroquinazoline can effectively reduce oxidative stress markers in various cell lines .

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of quinazoline derivatives. Specifically, 1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione has been tested against a range of bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. It appears to inhibit key pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This mechanism may be attributed to its ability to modulate signaling pathways involved in inflammatory responses .

Case Studies

The biological activities of 1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione are thought to be mediated through multiple mechanisms:

- Antioxidant Mechanism: The compound likely donates electrons to free radicals, neutralizing their harmful effects.

- Antimicrobial Mechanism: It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Mechanism: The inhibition of pro-inflammatory mediators suggests it could affect NF-kB signaling pathways.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-(2-Hydroxyethyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione?

The synthesis typically involves multi-step cyclization and functionalization reactions. Key steps include:

- Cyclization of precursors : Thiourea derivatives react with substituted aldehydes (e.g., 3-nitrobenzaldehyde) under basic conditions (e.g., sodium ethoxide) to form the quinazoline-thione core .

- Hydroxyethyl group introduction : Ethylene oxide or 2-chloroethanol can be used to introduce the hydroxyethyl moiety, requiring precise temperature control (50–70°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/ethanol) ensures high purity (>95%) .

Critical parameters include solvent choice (e.g., ethanol for reflux), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for aldehyde to thiourea) .

Q. Which analytical techniques are most effective for characterizing this compound and validating its purity?

- NMR Spectroscopy : and NMR confirm structural integrity, with distinct shifts for the nitrophenyl group (δ 8.2–8.5 ppm for aromatic protons) and thione sulfur (δ 190–200 ppm in ) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor reaction progress and quantify purity .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 372.1) and fragmentation patterns .

- X-ray Crystallography : Resolves conformational details, such as planarity of the quinazoline ring and nitro group orientation .

Q. What are the common chemical modifications feasible for this compound to enhance its reactivity or biological activity?

- Nitro group reduction : Catalytic hydrogenation (H/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., amide coupling) .

- Thione oxidation : Treatment with HO forms the sulfoxide/sulfone derivatives, altering electronic properties .

- Hydroxyethyl functionalization : Esterification or etherification of the hydroxyl group modulates solubility and bioavailability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Kinetic assays : Monitor inhibition constants (K) for enzymes like dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (λ = 340 nm for NADPH oxidation) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) with target proteins .

- Docking simulations : Molecular docking (AutoDock Vina) using crystal structures (PDB ID: 1U72) predicts binding poses and affinity .

Contradictions in activity data (e.g., varying IC values across studies) may arise from differences in assay conditions (pH, ionic strength) or protein isoforms .

Q. What computational strategies are recommended for modeling the compound’s electronic properties and reaction pathways?

- DFT calculations : Gaussian 09 at the B3LYP/6-311+G(d,p) level optimizes geometry and computes frontier orbitals (HOMO/LUMO) to predict reactivity .

- MD simulations : GROMACS models solvation effects and conformational dynamics in aqueous environments .

- QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity using partial least squares (PLS) regression .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Meta-analysis : Compare datasets across studies, controlling for variables like cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin) .

- Dose-response refinement : Use 8-point serial dilutions (0.1–100 µM) to improve IC accuracy .

- Proteomic profiling : SILAC-based mass spectrometry identifies off-target interactions that may explain disparate results .

Q. Methodological Notes

- Experimental Design : Employ factorial designs (e.g., 2 factorial) to optimize synthesis and bioactivity assays, testing variables like temperature, solvent polarity, and catalyst loading .

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare retention times in HPLC with authentic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.